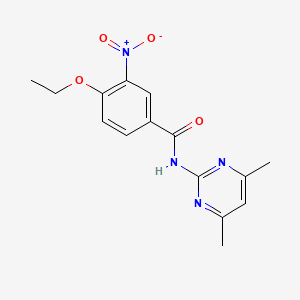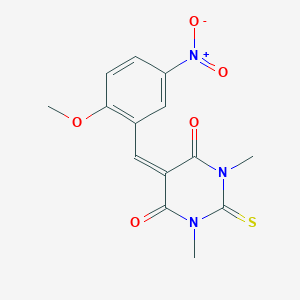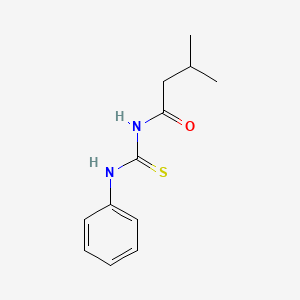![molecular formula C18H18N2O2S B5799458 methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)
methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate, also known as MCCB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MCCB belongs to the class of thioamide compounds and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is believed to act on various signaling pathways in cells. methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate also activates the AMPK signaling pathway, which is involved in energy metabolism and has been linked to the beneficial effects of exercise.
Biochemical and Physiological Effects:
methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. Studies have shown that methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate can reduce oxidative stress, improve mitochondrial function, and increase the expression of antioxidant enzymes. methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has shown neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation of methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate is its low solubility in water, which can make it difficult to administer in animal studies. In addition, more research is needed to fully understand the safety and toxicity profile of methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate.
Direcciones Futuras
There are several future directions for research on methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Further studies are also needed to fully understand the mechanism of action of methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate and its safety and toxicity profile.
Métodos De Síntesis
Methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of 2-cyclopropylbenzene with thionyl chloride to form 2-cyclopropylbenzoyl chloride. This is then reacted with 2-aminobenzenethiol to form 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoic acid. Finally, this acid is esterified with methanol to form methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate.
Aplicaciones Científicas De Investigación
Methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines. methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has also been found to induce apoptosis in cancer cells and inhibit their growth. In addition, methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate has shown neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
methyl 2-[(2-cyclopropylphenyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-17(21)14-7-3-5-9-16(14)20-18(23)19-15-8-4-2-6-13(15)12-10-11-12/h2-9,12H,10-11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOIKSXVLAZNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC2=CC=CC=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5799395.png)
![methyl 4-[({[amino(1,5-dimethyl-1H-pyrrol-2-yl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5799403.png)

![4-[(4-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5799408.png)

![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5799415.png)

![5-(1-piperidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5799426.png)
![[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid](/img/structure/B5799438.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5799442.png)

![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5799453.png)
